molecular formula C13H14N4OS B2906206 (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2034998-13-3

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2906206
CAS No.: 2034998-13-3
M. Wt: 274.34
InChI Key: OSGODIUIELGQEC-ONEGZZNKSA-N
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Description

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34. The purity is usually 95%.
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Biological Activity

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound featuring a triazole and pyrrolidine moiety, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

The molecular formula of the compound is C13H14N4OSC_{13}H_{14}N_{4}OS with a molecular weight of 274.34 g/mol. Its structure includes a thiophene ring and a triazole group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC13H14N4OSC_{13}H_{14}N_{4}OS
Molecular Weight274.34 g/mol
CAS Number2034998-13-3

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit notable antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. An investigation into similar compounds demonstrated effective inhibition against ESKAPE pathogens, which are known for their multidrug resistance .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Notably, triazole-containing compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For example, analogs of this compound have shown promising results against human glioblastoma cells (U-251 MG), indicating a possible mechanism involving apoptosis induction in cancer cells .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise. Triazole derivatives have been studied for their ability to inhibit sphingosine kinase (SphK), an enzyme implicated in cancer progression and inflammation. The evaluation of new analogs for SphK inhibition has highlighted the importance of structural modifications in enhancing potency .

Case Studies and Research Findings

  • Antimicrobial Screening : A study focused on various triazole derivatives found that modifications to the triazole ring significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhanced activity against resistant strains .
  • Cytotoxicity Assays : In vitro tests on U-251 MG glioblastoma cells revealed that specific analogs of the compound could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Enzyme Interaction Studies : Computational docking studies have suggested that this compound binds effectively to the active site of SphK, indicating its potential as a therapeutic agent in targeting sphingosine pathways .

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(4-3-12-2-1-9-19-12)16-7-5-11(10-16)17-8-6-14-15-17/h1-4,6,8-9,11H,5,7,10H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGODIUIELGQEC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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